molecular formula C26H28N2O3S B3577990 N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide

N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide

Cat. No.: B3577990
M. Wt: 448.6 g/mol
InChI Key: PEOPQRYUIQSKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is identified by its chemical name, N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)benzyl]-N-(3,4-dimethylphenyl)methanesulfonamide . This compound has garnered interest due to its unique structure and potential biological activities.

Preparation Methods

The synthesis of WAY-622134 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. The synthetic routes often include:

Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and reduce costs.

Chemical Reactions Analysis

WAY-622134 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

WAY-622134 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-622134 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cellular growth, differentiation, and apoptosis .

Comparison with Similar Compounds

WAY-622134 can be compared with other similar compounds based on its structure and biological activities. Some similar compounds include:

WAY-622134 is unique due to its specific combination of functional groups and its potential to modulate multiple biological pathways, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-N-(3,4-dimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-19-8-13-25(16-20(19)2)28(32(3,30)31)17-21-9-11-23(12-10-21)26(29)27-15-14-22-6-4-5-7-24(22)18-27/h4-13,16H,14-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOPQRYUIQSKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide
Reactant of Route 6
N-(3,4-Dimethylphenyl)-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.